molecular formula C20H18N4O3 B3313419 1-{[(2-methylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 946366-59-2

1-{[(2-methylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B3313419
CAS No.: 946366-59-2
M. Wt: 362.4 g/mol
InChI Key: FFEYKGCUKFFEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(2-methylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is an organic compound with a complex structure that includes a pyridazine ring, a phenyl group, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as hydrazine, phenyl isocyanate, and methylphenylamine under controlled conditions to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[(2-methylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

1-{[(2-methylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[(2-methylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives and carbamoyl-substituted molecules. Examples include:

Uniqueness

The uniqueness of 1-{[(2-methylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide lies in its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactivity and the possibility of forming a wide range of derivatives with unique properties.

Properties

IUPAC Name

1-[2-(2-methylanilino)-2-oxoethyl]-6-oxo-N-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-14-7-5-6-10-16(14)22-18(25)13-24-19(26)12-11-17(23-24)20(27)21-15-8-3-2-4-9-15/h2-12H,13H2,1H3,(H,21,27)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEYKGCUKFFEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(2-methylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-{[(2-methylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
1-{[(2-methylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-{[(2-methylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
1-{[(2-methylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
1-{[(2-methylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.